molecular formula C12H18N4S4 B13734389 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]

2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]

Cat. No.: B13734389
M. Wt: 346.6 g/mol
InChI Key: IGDMWMBDLXBZEZ-UHFFFAOYSA-N
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Description

2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] is a sulfur-rich heterocyclic compound featuring two 4,5-dihydrothiazole moieties linked via a dithiobis-azetidine scaffold. The azetidine (four-membered nitrogen-containing ring) and dihydrothiazole (partially saturated thiazole) units contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C12H18N4S4

Molecular Weight

346.6 g/mol

IUPAC Name

2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C12H18N4S4/c1-3-17-11(13-1)15-5-9(6-15)19-20-10-7-16(8-10)12-14-2-4-18-12/h9-10H,1-8H2

InChI Key

IGDMWMBDLXBZEZ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N2CC(C2)SSC3CN(C3)C4=NCCS4

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Stage Reactants/Conditions Temperature (°C) Time (hours) Description Yield (%)
1 [1-(1,3-thiazolin-2-yl)azetidin-3-yl]thiosulfonic acid + Hydrogen chloride 55 2 Formation of intermediate hydrochloride salt -
2 Intermediate + Hydrogen peroxide in methanol 5 0.75 Oxidation to form the disulfide compound 93
  • Stage 1 : The starting material, [1-(1,3-thiazolin-2-yl)azetidin-3-yl]thiosulfonic acid, is treated with hydrogen chloride gas at 55 °C for 2 hours. This step likely forms a hydrochloride salt intermediate, preparing the molecule for subsequent oxidation.

  • Stage 2 : The intermediate is then oxidized by adding hydrogen peroxide in methanol at a low temperature of 5 °C for 45 minutes. This oxidation step facilitates the formation of the disulfide bond, yielding the target compound with a high yield of approximately 93%.

Reaction Scheme

[1-(1,3-thiazolin-2-yl)azetidin-3-yl]thiosulfonic acid
    + HCl (55 °C, 2 h)
    → Intermediate hydrochloride salt
    + H2O2 / MeOH (5 °C, 0.75 h)
    → 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]

Analysis of Preparation Method

  • Efficiency : The method provides a high yield (93%), indicating an efficient synthetic route.
  • Mild Conditions : The oxidation step is conducted at a low temperature (5 °C), which helps in controlling side reactions and maintaining product purity.
  • Reagent Accessibility : The starting material and reagents such as hydrogen chloride and hydrogen peroxide are commercially available and commonly used in organic synthesis.
  • Scalability : The straightforward two-step process suggests potential for scale-up in industrial or laboratory settings.

Summary Table of Preparation Data

Parameter Details
Compound Name 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]
CAS Number 384330-54-5
Molecular Formula C$${12}$$H$${18}$$N$${4}$$S$${4}$$
Molecular Weight 346.56 g/mol
Starting Material [1-(1,3-thiazolin-2-yl)azetidin-3-yl]thiosulfonic acid
Key Reagents Hydrogen chloride (HCl), Hydrogen peroxide (H$$2$$O$$2$$)
Reaction Conditions 55 °C, 2 h (Stage 1); 5 °C, 0.75 h (Stage 2)
Yield 93%
Reference Isoda et al., Chemical and Pharmaceutical Bulletin, 2006, Vol. 54, No. 10, pp. 1408-1411

Additional Notes

  • The synthesis relies on the formation of a disulfide bridge via oxidation, a common strategy in sulfur chemistry.
  • The intermediate hydrochloride salt formation is critical to activate the molecule for subsequent oxidation.
  • No alternative synthetic routes were prominently reported in the surveyed literature, indicating this method as the standard approach.

Chemical Reactions Analysis

2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the disulfide linkages, leading to the formation of thiol derivatives.

    Substitution: The azetidine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves its interaction with molecular targets through its azetidine and thiazole rings. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The disulfide linkages also play a crucial role in its reactivity and ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Diversity

The compound’s uniqueness lies in its azetidine core, which contrasts with five-membered heterocycles in analogs:

  • Triazole-thiadiazole hybrids (e.g., 7a,b–9a,b ): Incorporate 1,3,4-thiadiazole and 1,2,4-triazole-thiol nuclei. The extended conjugation and sulfur content improve antioxidant and antimicrobial activities compared to simpler heterocycles .
  • Thiazolium salts (e.g., 2,2'-[(2-Carboxy-p-phenylene)bis(iminovinylene)]bis(3-ethyl-2-thiazolinium) diiodide): Feature cationic thiazolium rings and a benzoic acid substituent, enhancing solubility and bioactivity via charge interactions .

Table 1: Structural and Functional Comparison

Compound Class Core Heterocycles Key Substituents Notable Properties
Target Compound Azetidine + dihydrothiazole Dithiobis linkage High steric strain; potential for radical stabilization
Thiadiazole-fused benzodioxine 1,4-Benzodioxine + thiadiazole Hydrazine-carbothioamide Optoelectronic applications
Triazole-thiadiazole hybrids 1,3,4-Thiadiazole + 1,2,4-triazole Alkyl/acyl chains Antimicrobial, antioxidant
Thiazolium diiodides Dihydrothiazolium + benzoic acid Ethyl groups, iodide counterions Enhanced solubility, bioactivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole], and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis involves multi-step reactions, such as cyclization of azetidine precursors followed by dithiolation. Key parameters include solvent choice (e.g., DMSO for solubility ), reaction time (18-hour reflux ), and stoichiometric ratios. Yield optimization requires precise temperature control and purification via crystallization from ethanol-water mixtures (65% yield achieved in analogous syntheses ).

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer : Use 1H^1\text{H}/13C^{13}\text{C} NMR to confirm azetidine and thiazole ring formation. X-ray crystallography resolves stereochemical ambiguities (e.g., refinement details in ). Mass spectrometry validates molecular weight, while discrepancies in NMR coupling constants may indicate conformational isomerism .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with gradient elution (silica gel, ethyl acetate/hexane) followed by recrystallization from DMF-ethanol (1:1) improves purity, as demonstrated in analogous thiazolidinone syntheses .

Q. How can researchers assess the compound's stability under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation under stress conditions (heat, humidity). Apply Arrhenius kinetics to predict shelf-life, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound's reactivity?

  • Methodological Answer : Cross-validate density functional theory (DFT) calculations with kinetic studies (varying temperature/pH) and probe reactive intermediates via stopped-flow UV-Vis spectroscopy. Align findings with theoretical frameworks like frontier molecular orbital theory to reconcile discrepancies .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis without compromising purity?

  • Methodological Answer : Implement 2k2^k factorial designs to test variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions, as applied in combustion engineering studies . For example, optimize reflux duration and solvent ratios to maximize yield while minimizing byproducts.

Q. How to design experiments to elucidate the mechanism of sulfur-sulfur bond cleavage in this compound?

  • Methodological Answer : Employ isotopic labeling (34S^{34}\text{S}) combined with MS/MS fragmentation to track bond cleavage. Electrochemical methods (cyclic voltammetry) assess redox behavior, while DFT predicts bond dissociation energies .

Q. What strategies are recommended for modifying the azetidine-thiazole core to enhance target selectivity in biological studies?

  • Methodological Answer : Introduce substituents at non-symmetric positions via regioselective alkylation. Use molecular docking to predict binding affinity changes, as seen in thiazole derivative studies (e.g., benzamide-substituted analogs ). Validate selectivity through competitive inhibition assays.

Methodological Notes

  • Theoretical Frameworks : Link experiments to conceptual models (e.g., reaction mechanisms, electronic structure theory) to guide hypothesis testing and data interpretation .
  • Data Contradiction Analysis : Use multi-technique validation (NMR, X-ray, computational) to resolve structural or reactivity ambiguities .
  • Experimental Design : Prioritize factorial or RSM approaches for systematic optimization of reaction parameters .

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